2-cyano-N-hexadecyl-acetamide
Overview
Description
2-cyano-N-hexadecyl-acetamide is a synthetic compound that has garnered attention in various fields of research due to its potential biological and industrial applications. It is a member of the cyanoacetamide family, which is known for its versatility in forming biologically active heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-hexadecyl-acetamide typically involves the cyanoacetylation of hexadecylamine with cyanoacetic acid or its derivatives. One common method includes the reaction of hexadecylamine with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds as follows:
Hexadecylamine+Methyl cyanoacetate→this compound+Methanol
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-hexadecyl-acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents such as aldehydes or ketones in the presence of a base like sodium ethoxide or potassium carbonate.
Substitution Reactions: Often require nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Heterocyclic Compounds: Formed through condensation reactions, these compounds exhibit diverse biological activities.
Substituted Derivatives: Resulting from nucleophilic substitution, these derivatives can be tailored for specific applications.
Scientific Research Applications
2-cyano-N-hexadecyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-hexadecyl-acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, thereby influencing their function. Additionally, the compound can undergo metabolic transformations to produce active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-octadecyl-acetamide: Similar in structure but with an octadecyl chain instead of a hexadecyl chain.
2-cyano-N-dodecyl-acetamide: Features a dodecyl chain, offering different physicochemical properties.
Uniqueness
2-cyano-N-hexadecyl-acetamide is unique due to its specific chain length, which imparts distinct solubility and reactivity characteristics. This makes it particularly suitable for certain applications in drug development and material science .
Properties
IUPAC Name |
2-cyano-N-hexadecylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19(22)16-17-20/h2-16,18H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZSRFNJSOUMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396593 | |
Record name | 2-cyano-N-hexadecyl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85987-88-8 | |
Record name | 2-cyano-N-hexadecyl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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